

Unveiling the Solid-State Architecture of L-Serine Derivatives: A Comparative Crystallographic Analysis

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Compound of Interest

Compound Name: (S)-Benzyl 2-amino-3-hydroxypropanoate

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A detailed comparison of the crystal structures of L-Serine and its protected derivatives, L-Serine Methyl Ester Hydrochloride and N-Acetyl-L-Serine, reveals significant conformational and packing differences dictated by the nature of the amino and carboxyl group modifications. This guide provides a comprehensive overview of their crystallographic parameters, experimental protocols for structure determination, and the workflow of X-ray crystallography.

While the specific crystallographic data for **(S)-Benzyl 2-amino-3-hydroxypropanoate** is not publicly available, this guide offers a comparative analysis of closely related and structurally characterized serine derivatives. By examining the crystal structures of the parent amino acid, an esterified derivative, and an N-acylated derivative, researchers can gain valuable insights into the influence of protecting groups on the solid-state conformation and intermolecular interactions of this important class of molecules.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for L-Serine, L-Serine Methyl Ester Hydrochloride, and N-Acetyl-L-Serine, providing a basis for comparing their solid-state structures.

Parameter	L-Serine	L-Serine Methyl Ester Hydrochloride[1]	N-Acetyl-L-Serine
Formula	C ₃ H ₇ NO ₃	C ₄ H ₁₀ ClNO ₃	C ₅ H ₉ NO ₄
Crystal System	Orthorhombic	Monoclinic	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁	P2 ₁	P2 ₁ 2 ₁ 2 ₁
a (Å)	5.615(1)	5.2264(9)	5.589(1)
b (Å)	8.589(2)	6.3939(14)	8.795(2)
c (Å)	9.346(2)	11.6420(4)	13.111(3)
α (°)	90	90	90
β (°)	90	90.090(1)	90
γ (°)	90	90	90
Volume (Å ³)	450.5(2)	389.04(2)	644.4(2)
Z	4	2	4
R-factor	0.033	0.022	0.036

Experimental Protocols

The determination of the crystal structures for these serine derivatives follows a general protocol for small-molecule X-ray crystallography.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For L-Serine and N-Acetyl-L-Serine, aqueous solutions are commonly used. In the case of L-Serine Methyl Ester Hydrochloride, ethanol is an appropriate solvent.[1] The slow evaporation allows for the ordered arrangement of molecules into a crystalline lattice.

Data Collection

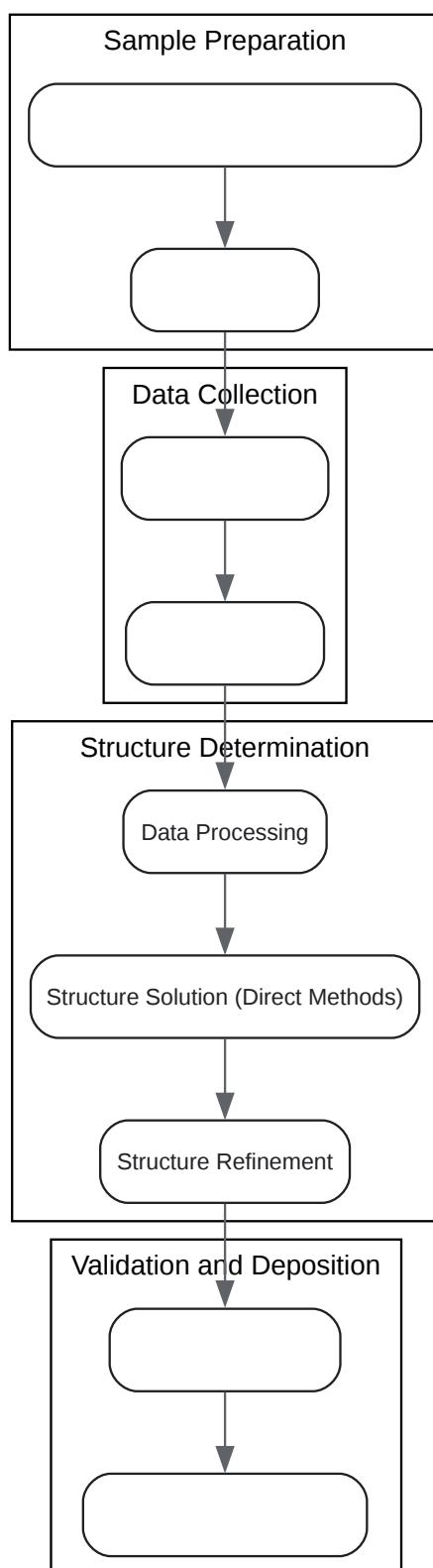
A single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The crystal is rotated, and the diffraction pattern of the X-rays is recorded by a detector. For the structures presented, data was collected at low temperatures (e.g., 150 K for L-Serine Methyl Ester Hydrochloride) to minimize thermal vibrations of the atoms.^[1]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal structure are determined using direct methods. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions and thermal parameters. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit between the model and the experimental data.

Experimental Workflow

The process of determining a crystal structure using X-ray crystallography can be summarized in the following workflow:



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Workflow of Small-Molecule X-ray Crystallography

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References

- 1. hbni.ac.in [hbni.ac.in]
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